3-Bromo-2,6-difluoropyridine
Overview
Description
3-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrF2N. It is a compound of interest in organic synthesis and pharmaceutical chemistry due to the presence of both bromine and fluorine atoms on the pyridine ring, which impart unique reactivity and properties to the molecule .
Mechanism of Action
Target of Action
3-Bromo-2,6-difluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , indicating that they may play a role in these biochemical pathways.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.79, indicating its lipophilicity .
Result of Action
Given its use in the synthesis of biologically active compounds, it likely contributes to the effects of these compounds .
Action Environment
It is known that the compound should be stored in closed vessels and refrigerated , suggesting that temperature and exposure to air may affect its stability.
Biochemical Analysis
Biochemical Properties
3-Bromo-2,6-difluoropyridine plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between this compound and these enzymes can lead to the inhibition or activation of the enzymes, affecting the metabolic pathways of the compounds they process .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity. This modulation can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds, leading to changes in their bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The transport and distribution of this compound are critical factors in determining its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the interactions of this compound with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluoropyridine typically involves halogenation reactions. One common method is the fluorination of pyridine derivatives. For example, 3-Bromo-2-nitropyridine can be reacted with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques and optimized reaction conditions are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines, to form new derivatives.
Coupling Reactions: The compound can participate in carbon-carbon coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases, with reactions typically carried out in polar solvents like dimethylformamide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used, with reactions performed under inert atmospheres.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-2,6-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology and neurology.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 2-Bromo-3,6-difluoropyridine
- 3-Bromo-5,6-dihydropyridin-2-ones
- 2-Fluoro-3-bromopyridine
Comparison: 3-Bromo-2,6-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and properties compared to other halogenated pyridines. For example, 2-Bromo-3,6-difluoropyridine has a different substitution pattern, which can lead to variations in reactivity and applications .
Properties
IUPAC Name |
3-bromo-2,6-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVPTDEVHPILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599695 | |
Record name | 3-Bromo-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80392-79-6 | |
Record name | 3-Bromo-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-2,6-DIFLUOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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